molecular formula C11H15Cl2FN2 B3046618 1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride CAS No. 1261232-20-5

1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride

Cat. No. B3046618
CAS RN: 1261232-20-5
M. Wt: 265.15
InChI Key: BKFBCXVMVDDAOM-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluoro-benzyl)-piperazine hydrochloride, also known as CFM-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.

Scientific Research Applications

Pharmacological Applications and Metabolism

Piperazine derivatives, including 1-(2-Chloro-6-fluoro-benzyl)-piperazine, have been extensively studied for their diverse pharmacological applications, particularly in the treatment of depression, psychosis, anxiety, and other conditions. These compounds undergo extensive metabolism, primarily involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites exhibit a variety of effects related to serotonin receptor interactions, although their complete pharmacological profiles are still being explored (S. Caccia, 2007).

Therapeutic Uses and Molecular Design

Piperazine serves as a crucial building block in the design of drugs with therapeutic uses across a wide range of medical conditions. Modifications to the piperazine nucleus have led to significant differences in medicinal potential, showcasing the molecule's versatility in drug development. This includes applications in CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles (A. Rathi et al., 2016).

Antimycobacterial Activity

Recent research emphasizes the importance of piperazine and its analogues in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review highlights the structural activity relationship (SAR) of piperazine-based anti-TB molecules, suggesting their significant role in developing safer and more effective anti-mycobacterial agents (P. Girase et al., 2020).

Development for TB Treatment

The development of Macozinone, a piperazine-benzothiazinone derivative for TB treatment, is a notable example of the therapeutic potential of piperazine compounds. Currently undergoing clinical studies, Macozinone targets decaprenylphospohoryl ribose oxidase DprE1, essential for the cell wall synthesis in Mycobacterium tuberculosis, showcasing promising results for more efficient TB drug regimens (V. Makarov & K. Mikušová, 2020).

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFN2.ClH/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15;/h1-3,14H,4-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFBCXVMVDDAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC=C2Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261232-20-5
Record name Piperazine, 1-[(2-chloro-6-fluorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261232-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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